molecular formula C19H18N4O3S B2395562 N-(6-((2-oxo-2-(phenethylamino)ethyl)thio)pyridazin-3-yl)furan-2-carboxamide CAS No. 1021136-13-9

N-(6-((2-oxo-2-(phenethylamino)ethyl)thio)pyridazin-3-yl)furan-2-carboxamide

Cat. No. B2395562
CAS RN: 1021136-13-9
M. Wt: 382.44
InChI Key: GKKPLZIKOCBOFL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(6-((2-oxo-2-(phenethylamino)ethyl)thio)pyridazin-3-yl)furan-2-carboxamide, commonly known as OPF-308, is a novel small-molecule inhibitor of the protein-protein interaction between the transcription factor STAT3 and the coactivator CBP. STAT3 is a key mediator of inflammation and cancer, and its dysregulation has been implicated in a variety of diseases, including autoimmune disorders and various types of cancer. OPF-308 has shown promising results in preclinical studies as a potential therapeutic agent for these diseases.

Scientific Research Applications

Synthesis of Active Pharmaceutical Ingredients (APIs)

The compound is used in the synthesis of APIs within the pharmaceutical industry . The synthesis and development of APIs have been achieved using traditional batch production methods for over a century. However, in the last 20 years, the gradual introduction of continuous flow chemistry has had positive impacts on many fields of synthesis .

Schistosomiasis Treatment

The compound is used in the synthesis of praziquantel, a treatment for Schistosomiasis . Schistosomiasis is a major concern for many countries throughout the southern hemisphere .

Use in Flow Chemistry

The compound is used in flow chemistry, which uses pressure regulated tubing and pumps to pass reagents at a continuous flow rate through micro-reactors and mixing plates, chips, or coils where the chemical reaction can take place .

Use in Medicinal Chemistry

The compound is used in medicinal chemistry, specifically in the development of new bioactive 2-phenethylamines . These compounds have a wide range of applications, including acting as ligands for various receptors .

Use in Suzuki–Miyaura Coupling

The compound is used in Suzuki–Miyaura coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction . This reaction is known for its mild and functional group tolerant reaction conditions .

Use in Protodeboronation

The compound is used in the protodeboronation of pinacol boronic esters . This process is a formal anti-Markovnikov hydromethylation of alkenes .

properties

IUPAC Name

N-[6-[2-oxo-2-(2-phenylethylamino)ethyl]sulfanylpyridazin-3-yl]furan-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N4O3S/c24-17(20-11-10-14-5-2-1-3-6-14)13-27-18-9-8-16(22-23-18)21-19(25)15-7-4-12-26-15/h1-9,12H,10-11,13H2,(H,20,24)(H,21,22,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKKPLZIKOCBOFL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCNC(=O)CSC2=NN=C(C=C2)NC(=O)C3=CC=CO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N4O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(6-((2-oxo-2-(phenethylamino)ethyl)thio)pyridazin-3-yl)furan-2-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.